![molecular formula C13H13N3 B14626626 3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile CAS No. 55467-98-6](/img/structure/B14626626.png)
3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile is an organic compound that features a naphthalene ring substituted with an amino group and a propanenitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile typically involves the reaction of 8-amino-1-naphthalenamine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted naphthalene derivatives.
Applications De Recherche Scientifique
3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-naphthalen-1-yl-propionic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione: Contains a pyrrolidine ring in addition to the naphthalene and amino groups.
Uniqueness
3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile is unique due to its combination of a naphthalene ring, an amino group, and a nitrile group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
55467-98-6 |
|---|---|
Formule moléculaire |
C13H13N3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-[(8-aminonaphthalen-1-yl)amino]propanenitrile |
InChI |
InChI=1S/C13H13N3/c14-8-3-9-16-12-7-2-5-10-4-1-6-11(15)13(10)12/h1-2,4-7,16H,3,9,15H2 |
Clé InChI |
UKCFDFUCKBOCQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=CC=C2)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


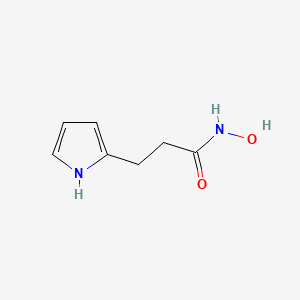

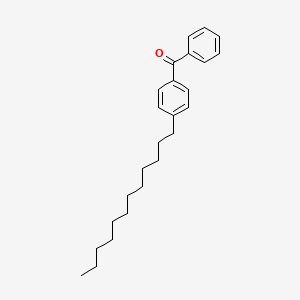

![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)
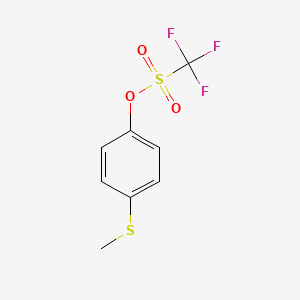

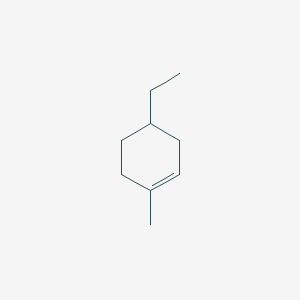
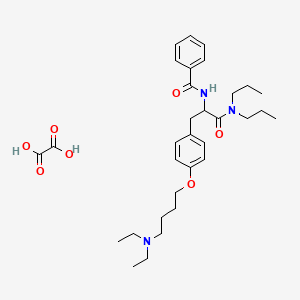
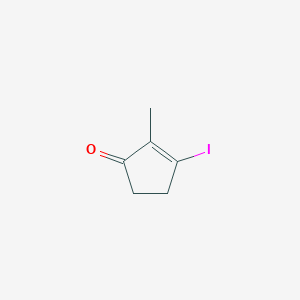
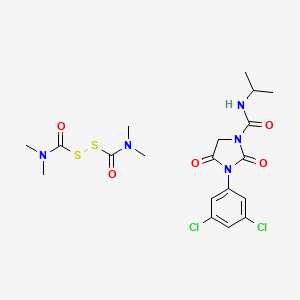
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
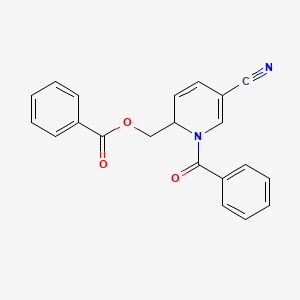
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
